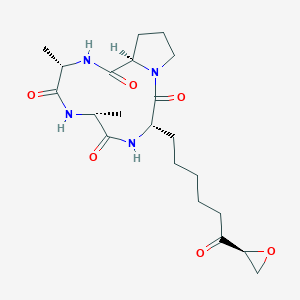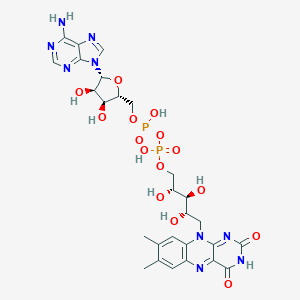
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate is a compound related to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The quinoline core is a common motif in many pharmaceuticals, particularly in the class of antibacterial fluoroquinolones. The specific substitution pattern on the quinoline ring, including the ethylthio group and the difluoro decoration, suggests potential for unique chemical reactivity and biological properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors such as 2-aminobenzoic acids or isatoic anhydrides. For example, ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives are synthesized via a two-step process involving the conversion of anthranilic acids to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate . Similarly, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a related compound, involves chlorination and intramolecular cyclization steps . These methods could potentially be adapted for the synthesis of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic techniques such as NMR and IR spectroscopy. Theoretical studies, including density functional theory (DFT), can also provide insights into the most probable tautomeric forms and predict optical transitions, as seen in the study of ethyl 4-oxoquinoline-3-carboxylate derivatives . These techniques could be applied to determine the molecular structure and tautomeric forms of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including intramolecular cyclizations, ozonolysis, and reactions with phosphorus oxychloride. For instance, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride can lead to chloro derivatives and dealkylation . The ethylthio group in Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate may also undergo interesting transformations, potentially leading to new quinoline-based structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by their functional groups and substitution patterns. The presence of electron-withdrawing groups like fluorine atoms can affect the acidity of the hydroxy group and the overall reactivity of the molecule. The ethylthio group could also impart lipophilic character to the molecule, influencing its physical properties and potential biological activity .
Wissenschaftliche Forschungsanwendungen
Synthetic Method and Industry Application A key synthetic pathway for derivatives of Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate involves acetylation and cyclization processes. This method is highlighted for its simplicity, moderate reaction conditions, and practicality for industrial scale-up, presenting a foundational approach for the creation of complex molecules with potential applications in material science and pharmaceuticals Cheng De-jun, 2004.
Broad-Spectrum Antibacterial Agent Synthesis The compound serves as a precursor in the synthesis of broad-spectrum antibacterial agents, effective against resistant organisms like methicillin-resistant Staphylococcus aureus (MRSA). Its utility in generating potent antibacterial isothiazoloquinolones through optimized synthetic routes underscores its significance in addressing emerging antibiotic resistance A. Hashimoto et al., 2007.
Anticancer Activity Exploration In the realm of anticancer research, modifications of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, a related compound, have shown varied cytotoxic activities against cancer cell lines, including mammary gland and hepatocellular carcinoma cells. This research trajectory emphasizes the compound's role as a versatile scaffold for developing novel anticancer agents M. K. Regal et al., 2020.
Antimicrobial Agent Development Further demonstrating its versatility, derivatives of Ethyl 6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate, synthesized through a one-pot reaction involving Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate, have been explored for antimicrobial applications. This work contributes to the ongoing search for new antimicrobial agents capable of combating drug-resistant bacterial and fungal infections Shawkat A. Abdel-Mohsen, 2014.
HIV Integrase Inhibitor Synthesis The compound is also instrumental in the synthesis of key arylquinolines, which are pivotal in HIV integrase inhibitor projects. This application showcases its potential in the development of antiviral therapies, contributing to the global effort against HIV/AIDS Nicholas G Jentsch et al., 2018.
Safety And Hazards
Eigenschaften
IUPAC Name |
ethyl 2-ethylsulfanyl-6,7-difluoro-4-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-3-20-14(19)11-12(18)7-5-8(15)9(16)6-10(7)17-13(11)21-4-2/h5-6H,3-4H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHPMXCEZRZUGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC(=C(C=C2C1=O)F)F)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444164 |
Source


|
| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(ethylthio)-6,7-difluoro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
154330-67-3 |
Source


|
| Record name | Ethyl 2-(ethylsulfanyl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)



![Tris[N,N-bis(trimethylsilyl)amide]thulium(III)](/img/structure/B134616.png)
![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)





![(3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one](/img/structure/B134631.png)